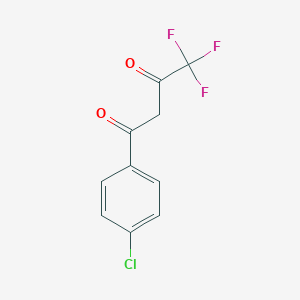
1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
概要
説明
1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, also known as 4-chloro-1,1,1-trifluorobutane-2,3-dione, is an organic compound of the diketone family. It is a colorless solid that is widely used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. It is also used as a starting material for the synthesis of other organic compounds.
科学的研究の応用
Drug Development and Binding Affinity Studies
1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione: has been investigated for its potential in drug development. Researchers have utilized it to explore the binding affinity between drugs and their target proteins . Its synthetic nature and stability make it a valuable candidate for drug discovery.
Anticancer Properties
Studies have reported that pyrazole derivatives, including 4CP, exhibit anti-cancer activity against breast cancer cell lines . The compound’s structure and fluorine substitution contribute to its effectiveness. Further research in this area could uncover novel therapeutic strategies.
Anti-Inflammatory Applications
Fluorinated compounds are popular in medicinal chemistry due to their stability. 4CP derivatives may serve as potent anti-inflammatory agents, potentially surpassing reference drugs like indomethacin and ibuprofen .
Antimicrobial and Antioxidant Functions
Pyrazoles, including 4CP, play a role in antimicrobial and antioxidant activities . Their diverse biological effects make them intriguing candidates for further investigation.
Synthetic Chemistry and Organic Synthesis
Researchers have synthesized 4CP through multi-step reactions, demonstrating its versatility in organic synthesis . Its unique structure provides opportunities for designing new compounds.
Molecular Docking Studies
Molecular docking studies have revealed that 4CP exhibits binding affinity to the human estrogen alpha receptor (ERα) . Understanding these interactions can guide drug design and optimization.
作用機序
Target of Action
Similar compounds have been found to exhibit antileishmanial and antimalarial activities . These compounds interact with specific enzymes or proteins in the parasites, disrupting their normal functions and leading to their death .
Mode of Action
It’s suggested that similar compounds inhibit mitochondrial respiration , which disrupts energy production in the cell and leads to cell death .
Biochemical Pathways
Compounds with similar structures have been found to affect the isoprenoid pathway , which is crucial for the synthesis of several important biomolecules.
Pharmacokinetics
Similar compounds have been found to be metabolically stable in vitro . They also showed improved kinetic solubilities compared to their parent compounds .
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity and significant inhibition effects against Plasmodium berghei .
特性
IUPAC Name |
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHFYVKVIIMXQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378734 | |
| Record name | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
CAS RN |
18931-60-7 | |
| Record name | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18931-60-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



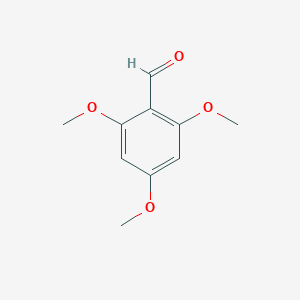




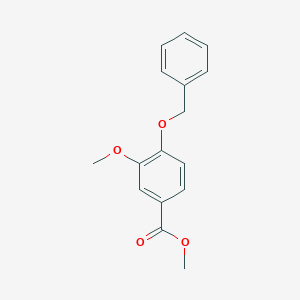
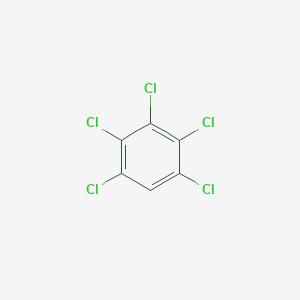

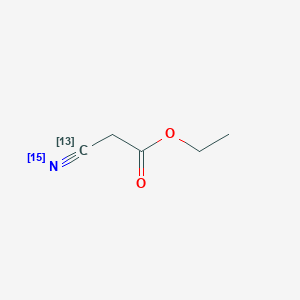
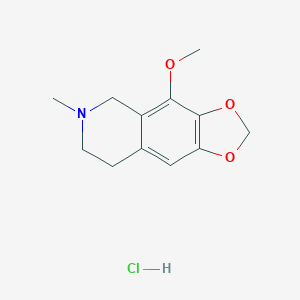
![Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate](/img/structure/B41910.png)
